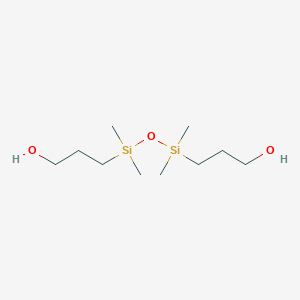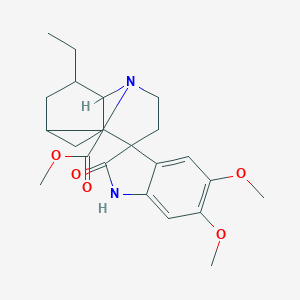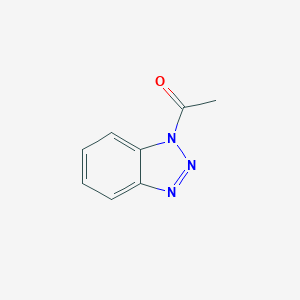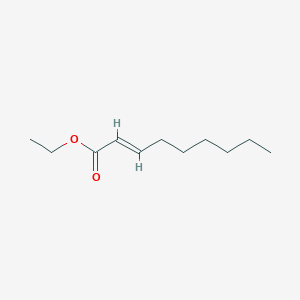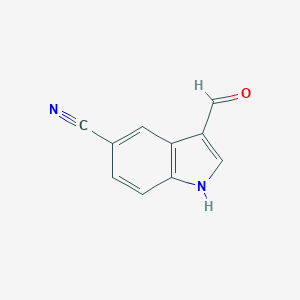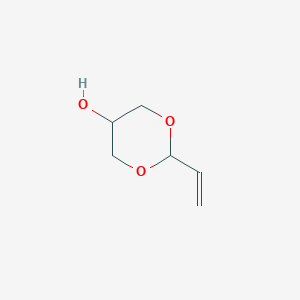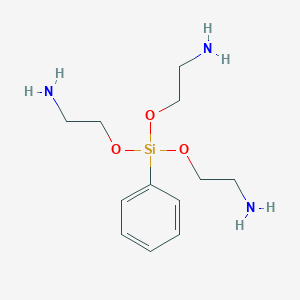
Phenyltris(2-aminoethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyltris(2-aminoethoxy)silane, commonly known as PTES, is a chemical compound that belongs to the class of organosilicon compounds. It has a molecular formula of C14H34N2O3Si and a molecular weight of 318.52 g/mol. PTES is a colorless liquid that is soluble in polar solvents such as water, methanol, and ethanol. It is widely used in scientific research applications due to its unique properties.
作用機序
The mechanism of action of PTES is not fully understood. However, it is known that PTES can form a self-assembled monolayer on the surface of various substrates, which can then be used to attach other molecules such as proteins or DNA. The amino groups on PTES can also form hydrogen bonds with other molecules, which can further enhance its binding properties.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of PTES. However, it is known that PTES is not toxic to cells and does not induce any significant cellular damage. It is also biocompatible, which makes it suitable for use in various biomedical applications.
実験室実験の利点と制限
One of the main advantages of PTES is its ability to form a stable self-assembled monolayer on various substrates. This makes it a useful tool for surface modification in various scientific research applications. PTES is also relatively easy to synthesize and purify, which makes it readily available for use in the laboratory. However, one limitation of PTES is that it can be difficult to handle due to its high reactivity with water and air. It also has a relatively short shelf life, which means that it needs to be stored properly to maintain its effectiveness.
将来の方向性
There are several future directions for research involving PTES. One area of interest is the development of new methods for surface modification using PTES. This could involve the use of different substrates or the development of new PTES derivatives with enhanced binding properties. Another area of interest is the use of PTES in the development of new drug delivery systems. PTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, which could enhance the effectiveness of drug therapies. Lastly, there is potential for PTES to be used in the development of new biosensors or diagnostic tools. By attaching specific molecules to the PTES-modified surface, it could be possible to detect specific biomolecules or pathogens in a sample.
In conclusion, PTES is a versatile chemical compound that has a wide range of scientific research applications. Its ability to form a stable self-assembled monolayer on various substrates makes it a useful tool for surface modification, and its biocompatibility makes it suitable for use in various biomedical applications. While there is limited information on its biochemical and physiological effects, there are several future directions for research involving PTES, including the development of new surface modification methods, drug delivery systems, and biosensors.
合成法
PTES can be synthesized through a variety of methods, including the reaction of phenyltrichlorosilane with 2-aminoethanol in the presence of a base such as sodium hydroxide. Another method involves the reaction of phenyltrichlorosilane with diethanolamine in the presence of a catalyst such as triethylamine. The resulting product is then purified through distillation or column chromatography.
科学的研究の応用
PTES is commonly used as a surface modifier in various scientific research applications. It can be used to functionalize silica nanoparticles, which can then be used for drug delivery or as a contrast agent in medical imaging. PTES can also be used to modify the surface of glass slides, which can then be used for DNA microarray analysis or protein immobilization studies.
特性
CAS番号 |
17146-69-9 |
|---|---|
製品名 |
Phenyltris(2-aminoethoxy)silane |
分子式 |
C12H23N3O3Si |
分子量 |
285.41 g/mol |
IUPAC名 |
2-[bis(2-aminoethoxy)-phenylsilyl]oxyethanamine |
InChI |
InChI=1S/C12H23N3O3Si/c13-6-9-16-19(17-10-7-14,18-11-8-15)12-4-2-1-3-5-12/h1-5H,6-11,13-15H2 |
InChIキー |
ZROHZSDFRJSZDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |
正規SMILES |
C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |
その他のCAS番号 |
17146-69-9 |
同義語 |
Tris(2-aminoethoxy)phenylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



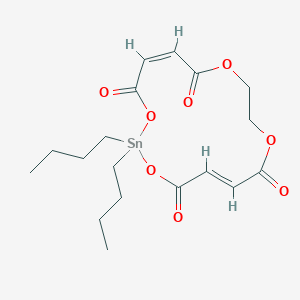
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
